2-Phenyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole
Overview
Description
2-Phenyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that features two oxadiazole rings. Oxadiazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The presence of phenyl groups attached to the oxadiazole rings enhances the compound’s stability and potential for various applications.
Mechanism of Action
Target of Action
5,5’-Diphenyl-2,2’-bi-1,3,4-oxadiazole is a versatile molecule with a wide range of applications. It has been found to exhibit unique properties in the field of liquid crystal technology . The primary targets of this compound are the liquid crystalline (LC) phases, where it influences the self-assembly of bent-core molecules .
Mode of Action
The compound interacts with its targets by influencing the self-assembly in liquid crystalline phases . It exhibits unique properties like spontaneous breaking of the mirror symmetry and polar switching by electric fields . The compound’s interaction with its targets leads to a transition from non-modulated via modulated synclinic SmC phases to optically almost isotropic sponge phases .
Biochemical Pathways
The compound’s action affects the formation of polarization modulated smectic phases with oblique lattice, followed by optically isotropic LC phases with grainy and sponge-like 3D modulated layers, and finally isotropic crystalline phases . The silylated and non-silylated 1,3,4-oxadiazole based BCLCs have almost identical phase sequences .
Result of Action
The result of the compound’s action is the formation of distinct types of achiral and mirror-symmetry broken chiral (dark conglomerate type) isotropic LC phases . Elongation of the bent core unit of the silylated oxadiazoles favours synpolar order, leading to a ferroelectric LC phase, while 3D layer distortion is suppressed .
Action Environment
The action of 5,5’-diphenyl-2,2’-bi-1,3,4-oxadiazole is influenced by environmental factors such as temperature . Lowering the temperature leads to growing packing density, which influences the compound’s action and efficacy
Biochemical Analysis
Biochemical Properties
5,5’-Diphenyl-2,2’-bi-1,3,4-oxadiazole is associated with diverse biological activities. It interacts with various enzymes, proteins, and other biomolecules, and these interactions are characterized by the presence of the -N = C-O- grouping
Dosage Effects in Animal Models
The effects of 5,5’-Diphenyl-2,2’-bi-1,3,4-oxadiazole vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of phenylhydrazine with phenyl isocyanate to form the corresponding hydrazide, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxadiazole moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl rings or the oxadiazole core.
Scientific Research Applications
2-Phenyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development due to its stability and bioactivity.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzonitrile
- 2-Phenyl-5-(4-cyano-phenyl)-1,3,4-oxadiazole
- 2-Phenyl-5-(4-cyan-phenyl)-1,3,4-oxadiazole
Uniqueness
2-Phenyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole is unique due to its dual oxadiazole rings and phenyl groups, which confer enhanced stability and potential for diverse applications. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
2-phenyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2/c1-3-7-11(8-4-1)13-17-19-15(21-13)16-20-18-14(22-16)12-9-5-2-6-10-12/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOOTRTXMHTXGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=NN=C(O3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284915 | |
Record name | 5,5′-Diphenyl-2,2′-bi-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7688-27-9 | |
Record name | 5,5′-Diphenyl-2,2′-bi-1,3,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7688-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,5′-Diphenyl-2,2′-bi-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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